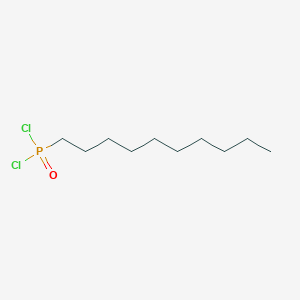
Magtrieve
Overview
Description
Magtrieve(TM) is a novel technology developed by researchers at the University of Toronto that has the potential to revolutionize the way scientists conduct laboratory experiments. This compound(TM) utilizes a magnetic field to manipulate and transport small molecules, allowing for the precise and efficient delivery of chemicals to specific locations within a lab experiment. This technology has the potential to greatly improve the speed, accuracy, and efficiency of laboratory experiments, and to open up a range of new possibilities for researchers. In
Scientific Research Applications
Environmentally Friendly Oxidation Methodology : Magtrieve has been utilized as an environmentally responsible oxidant in undergraduate experiments, emphasizing its role in green chemistry. It offers a recyclable alternative for oxidation reactions in organic synthesis without generating chromium waste (R. Crumbie, 2006).
Synthesis of Isoxazoles and Isoxazolines : It has been effectively used for the synthesis of isoxazoles and isoxazolines from aldoximes. This method demonstrated this compound's tolerance towards sensitive protecting groups and electron-rich functional groups, offering excellent substrate generality (Bhosale et al., 2009).
Oxidation of Alcohols : this compound™ catalyzes the oxidation of a wide range of alcohols with periodic acid as the terminal oxidant, highlighting its efficiency in mild conditions and short reaction times. This method selectively oxidizes alcohols in the presence of alkenes (Chip S. Few et al., 2014).
Clean Synthesis of Azo Compounds : this compound™ was used in the synthesis of a series of azo compounds in the ionic liquid [bmim][Br], demonstrating advantages such as mild reaction conditions, simple manipulation, and reusability of reagent and solvent (Huixin Wan & Yanqing Peng, 2008).
Microwave-Assisted Oxidation : It serves as a magnetically retrievable oxidant for microwave-assisted transformation of aromatic and alkyl aromatic molecules into ketones, quinones, or lactones (M. Lukasiewicz et al., 2003).
Investigation of Kinetic Isotope Effects : this compound™ mediated reactions with benzaldoxime showed an inverse deuterium kinetic isotope effect, providing insight into the mechanism of oxidation and deoximation processes (Bhosale Sandeep Bhausaheb et al., 2012).
Oxidation of Aldoximes : Study of this compound™ and MnO_2 mediated oxidation of aldoximes to nitrile oxides provided insights into the reaction mechanism and highlighted the role of external radical sources in the process (Bhosale Sandeep Bhausaheb et al., 2010).
Synthesis of 2-Imidazolines and Imidazoles : Demonstrated the utility of this compound™ in the synthesis of these compounds using green methodologies and microwave irradiation, emphasizing its role in facilitating efficient and environmentally friendly chemical processes (A. Hoz et al., 2006).
Mechanism of Action
Target of Action
Magtrieve™ primarily targets organic compounds, particularly alcohols, acetals, and ketals . It is used in various oxidation reactions, such as the oxidation of allylic alcohols to allylic aldehydes .
Mode of Action
This compound™ interacts with its targets through oxidation reactions . It is a selective, heterogeneous form of CrO2, whose reduced form stays on the crystal surface . The oxidation reactions with this compound™ are typically performed in chlorinated solvents or toluene .
Biochemical Pathways
The primary biochemical pathway affected by this compound™ is the oxidation of organic compounds. For instance, it facilitates the conversion of alcohols into carbonyl compounds . It can also oxidize thiols to disulfides .
Pharmacokinetics
Its insolubility in most common organic solvents
Result of Action
The action of this compound™ results in the oxidation of target compounds. For example, primary alcohols are converted into corresponding aldehydes without over-oxidizing them to carboxylic acids, while oxidation of secondary alcohols yields ketones .
Action Environment
The action of this compound™ is influenced by environmental factors such as temperature and solvent type . Reactions with this compound™ are typically performed in chlorinated solvents or toluene . The reduced chromium surface can be simply reconverted into CrO2 by heating in air , suggesting that temperature plays a crucial role in its action.
Safety and Hazards
Magtrieve is classified as an irritant, particularly to the eyes . Safety measures include washing skin thoroughly after handling, wearing protective clothing, and rinsing eyes cautiously with water in case of contact . In case of fire, it can be suppressed with water, dry sand, and all kinds of fire extinguisher .
Biochemical Analysis
Biochemical Properties
Magtrieve™ has found wide application in organic synthesis . It facilitates high yield aromatization of Hantzsch 1,4-dihydropyridines to the corresponding pyridines
Molecular Mechanism
The molecular mechanism of this compound™ involves its role as an oxidant. It is known to facilitate the oxidation of certain compounds in organic synthesis
Properties
IUPAC Name |
chromium;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2H2O/h;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCIVHDYINPEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.027 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)



![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)



